2-[(Dimethylamino)methylidene]heptanal
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Overview
Description
2-[(Dimethylamino)methylidene]heptanal is an organic compound that features both an aldehyde and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]heptanal typically involves the reaction of heptanal with dimethylamine under specific conditions. One common method is the reductive amination of heptanal using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance the reaction rate and efficiency. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]heptanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Heptanoic acid.
Reduction: 2-[(Dimethylamino)methylidene]heptanol.
Substitution: Various substituted heptanal derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylamino)methylidene]heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]heptanal involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylamino)methylidene]benzaldehyde: Similar structure but with a benzene ring instead of a heptane chain.
2-[(Dimethylamino)methylidene]butanal: Shorter carbon chain compared to heptanal.
2-[(Dimethylamino)methylidene]hexanal: One carbon less than heptanal.
Uniqueness
2-[(Dimethylamino)methylidene]heptanal is unique due to its specific combination of a dimethylamino group and a heptanal chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .
Properties
CAS No. |
57202-65-0 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)heptanal |
InChI |
InChI=1S/C10H19NO/c1-4-5-6-7-10(9-12)8-11(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
BUHYWSZMYLHJGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CN(C)C)C=O |
Origin of Product |
United States |
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